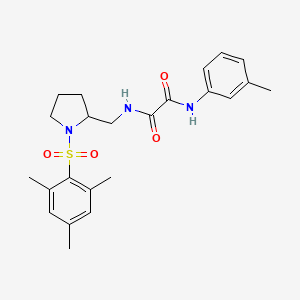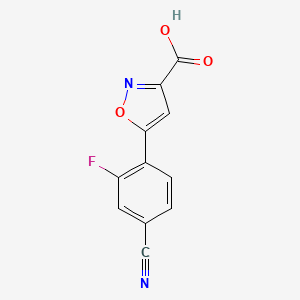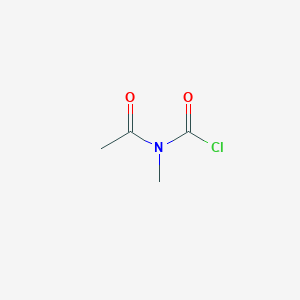![molecular formula C21H25N3O3S B2818793 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 392240-84-5](/img/structure/B2818793.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
Adamantane derivatives are often synthesized from 1-adamantyl nitrate . The reactions are usually carried out in sulfuric acid media . In one study, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis
The molecular structure of adamantane derivatives is often characterized using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy .Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . They are typically more lipophilic than their des-adamantyl analogues .Scientific Research Applications
Quantum Theory and Noncovalent Interactions
- Quantitative Assessment of Noncovalent Interactions : Research on adamantane-1,3,4-thiadiazole hybrids has provided insights into their crystal structures and noncovalent interactions. Using quantum theory and atoms-in-molecules (QTAIM) analysis, researchers have characterized intra- and intermolecular interactions, revealing the significance of N–H⋯N hydrogen bonds among other noncovalent interactions in the stabilization of these structures (El-Emam et al., 2020).
Synthesis and Biological Activities
- Antimicrobial and Anti-inflammatory Activities : A study on novel 1-adamantyl-1,3,4-thiadiazole derivatives, including the compound of interest, highlighted their synthesis and evaluation for antimicrobial and anti-inflammatory activities. Certain derivatives exhibited significant activity against gram-positive bacteria, with some showing promising anti-inflammatory effects in vivo (Kadi et al., 2010).
Antiproliferative Activity
- Antiproliferative Activity Against Human Cell Lines : A series of adamantyl-substituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles was synthesized and evaluated for antiproliferative activity against a panel of human cell lines, demonstrating the potential for cancer research applications (Khan et al., 2010).
Antiviral Activity Evaluation
- Evaluation of Antiviral Activity : Research on 3,6-disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives containing the adamantyl moiety explored their potential antiviral effects, although no significant activity was noted at subtoxic concentrations in cell culture (Kritsanida et al., 2002).
Structural and Energetic Properties
- Weak Noncovalent Interactions and Cyclooxygenase Activity : A study analyzed the weak intermolecular interactions of 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. It provided details on the stabilization of their crystal structures and in vitro experiments suggested selectivity against COX-2 targets (Al-Wahaibi et al., 2022).
Mechanism of Action
Safety and Hazards
The safety and hazards of adamantane derivatives can vary widely depending on their specific structures and applications. Some adamantane derivatives have been tested for in vitro activities against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans .
Future Directions
The development of microbial resistance has necessitated the search for new potent antibacterial and antifungal agents . The adamantyl group positively modulates the therapeutic index of many experimental compounds through a variety of mechanisms , suggesting that the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application is a promising future direction .
properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-26-16-4-3-15(8-17(16)27-2)18(25)22-20-24-23-19(28-20)21-9-12-5-13(10-21)7-14(6-12)11-21/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCSFNDZAVZQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2818710.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2818713.png)
![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2818715.png)
![N-(2-{[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]formamido}ethyl)prop-2-enamide](/img/structure/B2818716.png)


![1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate](/img/structure/B2818719.png)
![1,3-Dihydrofuro[3,4-c]pyridine hydrochloride](/img/structure/B2818722.png)

![4-[3-Nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2818728.png)



